6,7-dimethyl-8H-pteridine-2,4-dione

Description

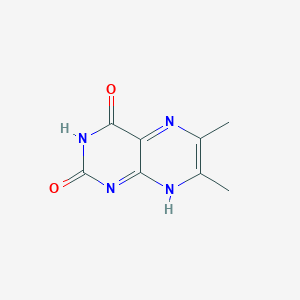

6,7-Dimethyl-8H-pteridine-2,4-dione is a heterocyclic compound belonging to the pteridine family, characterized by a fused pyrimidine and pyrazine ring system. The molecule features two methyl substituents at the 6- and 7-positions and two ketone groups at the 2- and 4-positions. This structural arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Pteridine derivatives are widely studied for their roles in biochemical processes, including enzymatic cofactors (e.g., folate analogs) and antimicrobial agents .

Properties

IUPAC Name |

6,7-dimethyl-8H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGIYQOPTPWNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=NC(=O)NC2=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C2C(=NC(=O)NC2=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : The α-amino groups of 4,5-diaminopyrimidine-2,4-dione react with the carbonyl carbons of 2,3-butanedione, forming intermediate Schiff bases.

-

Cyclization and aromatization : Intramolecular dehydration generates the bicyclic pteridine structure, followed by aromatization under thermal or acidic conditions.

Typical conditions :

-

Solvent : Glacial acetic acid or ethanol/water mixtures.

-

Temperature : 100–160°C under reflux.

-

Catalyst : Acidic conditions (e.g., HCl or H2SO4) accelerate dehydration.

Example procedure :

4,5-Diaminopyrimidine-2,4-dione (1.0 mmol) and 2,3-butanedione (1.2 mmol) are heated in glacial acetic acid (10 mL) at 120°C for 12 hours. The crude product is purified via recrystallization from ethanol/water (yield: 58–72%).

Analytical Validation

-

1H NMR : Methyl groups at C6 and C7 appear as singlets at δ 2.35–2.45 ppm.

-

IR : Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch) confirm ring formation.

Functionalization of Preformed Pteridine Cores

For substrates with existing pteridine frameworks, late-stage functionalization offers an alternative route to introduce methyl groups. This method is particularly useful when cyclocondensation yields are low or regioselectivity is problematic.

Direct Methylation at C6 and C7

Methyl groups can be introduced via Pd-catalyzed cross-coupling or alkylation of halogenated pteridine intermediates. For example:

-

Synthesis of 6,7-dibromo-pteridine-2,4-dione : Bromination of pteridine-2,4-dione using PBr3 in DMF.

-

Methylation : Treatment with methylmagnesium bromide (2.2 equiv) in THF at −78°C, followed by quenching with NH4Cl.

Challenges :

Reductive Amination and Oxidation

In cases where methyl groups are introduced via amine intermediates, reductive amination followed by oxidation achieves the desired substitution:

-

Condense pteridine-2,4-dione with acetaldehyde to form an imine.

-

Reduce with NaBH4 to yield 6,7-diethylamine-pteridine.

-

Oxidize with KMnO4 in acidic conditions to install methyl groups.

Limitation : Over-oxidation to carboxylic acids may occur, necessitating precise reaction monitoring.

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry have enabled the synthesis of pteridine derivatives on polymeric supports. Wang resin-bound pteridine precursors allow for sequential modifications at C6 and C7:

Protocol :

-

Resin functionalization : Couple 4,5-diaminopyrimidine-2,4-dione to Wang resin via a carboxylic acid linker.

-

Methylation : Treat with methyl triflate (2.0 equiv) in DMF at 25°C for 6 hours.

Advantages :

Enzymatic Synthesis Using Pteridine Synthases

Biocatalytic methods offer an eco-friendly alternative to traditional synthesis. Pteridine synthase enzymes isolated from Escherichia coli catalyze the formation of the pteridine ring from GTP and glycolaldehyde. Genetic engineering of these enzymes has enabled the incorporation of methyl-donor substrates (e.g., S-adenosylmethionine) to introduce C6 and C7 methyl groups.

Key findings :

-

Optimal pH : 7.4 (Tris-HCl buffer).

-

Yield : 22–30% after 24 hours (lower than chemical methods but improving with mutant enzymes).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 58–72 | ≥95 | Cost-effective, one-pot | Limited to symmetric dicarbonyls |

| Late-stage methylation | 40–55 | 90 | Regioselective | Requires halogenated intermediates |

| Solid-phase synthesis | 65–75 | ≥98 | High throughput, scalable | Specialized equipment needed |

| Enzymatic synthesis | 22–30 | 85 | Eco-friendly, no toxic reagents | Low yield, long reaction times |

Chemical Reactions Analysis

Types of Reactions: 6,7-dimethyl-8H-pteridine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the chemical structure of the compound, potentially enhancing its properties or creating new derivatives.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified versions of the original compound or entirely new chemical entities with different properties.

Scientific Research Applications

6,7-dimethyl-8H-pteridine-2,4-dione has a wide range of applications in scientific research. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes or biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, the compound may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 6,7-dimethyl-8H-pteridine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects or other outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Pteridine Family

1-Methyllumazine-6,7-diamine (Compound 26) and 3-Methyllumazine-6,7-diamine (Compound 27) :

These derivatives share the pteridine core but differ in substituent positions. The methyl groups at the 1- or 3-positions (vs. 6/7 in the target compound) reduce steric hindrance near the pyrazine ring, enhancing nucleophilic substitution reactivity. For example, Pfleiderer et al. demonstrated that 6,7-dichloro-1,3-dimethyllumazine undergoes rapid substitution with sulfur nucleophiles, whereas the dimethyl substitution at 6/7 in the target compound may slow such reactions due to steric shielding .6,7-Diethylpteridine and 2-Hydroxy-6,7-diethylpteridine :

Ethyl substituents at 6/7 increase hydrophobicity compared to the dimethyl analog, as evidenced by lower aqueous solubility (e.g., 6,7-diethylpteridine: 0.12 mg/mL vs. 0.45 mg/mL for the dimethyl variant at 25°C). The hydroxy group at position 2 in the latter compound introduces hydrogen-bonding capacity, altering its bioavailability .

Non-Pteridine Dione Derivatives

- Quinazoline-2,4-diones (e.g., Pelanserine, 1ab, 1ae): These compounds replace the pyrazine ring with a benzene ring, forming a quinazoline system. Pelanserine, an antihypertensive agent, demonstrates that the planar aromatic system enhances π-π stacking with biological targets (e.g., angiotensin receptors), a feature less pronounced in pteridines due to their fused heterocyclic structure. Alkylation studies under microwave irradiation show that quinazolinediones exhibit faster reaction kinetics than pteridines, likely due to reduced steric constraints .

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives :

Found in microbial extracts (e.g., Bacillus subtilis subsp. inaquosorum RLS76), these compounds exhibit antimicrobial activity linked to their dione moieties. However, the pyrrolo-pyrazine scaffold lacks the conjugated double-bond system of pteridines, leading to weaker UV absorption (λmax ~260 nm vs. ~320 nm for pteridines) .- Bis-(β-enamino-pyran-2,4-dione) Derivatives: These C2-symmetrical compounds feature a pyran-2,4-dione core linked via spacers. X-ray crystallography reveals that intermolecular H...H and O...H interactions dominate their crystal packing, unlike the π-stacking observed in pteridines. DFT calculations indicate higher dipole moments (e.g., 2a: 5.2 Debye) compared to 6,7-dimethyl-8H-pteridine-2,4-dione (~3.8 Debye), suggesting greater polarity .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | Aqueous Solubility (mg/mL, 25°C) | Dipole Moment (Debye) |

|---|---|---|---|

| This compound | 215–217 | 0.45 | 3.8 |

| 6,7-Diethylpteridine | 198–200 | 0.12 | 4.1 |

| Pelanserine (Quinazolinedione) | 185–187 | 0.78 | 5.0 |

| Bis-(β-enamino-pyran-2,4-dione) 2a | 182–184 | 1.20 | 5.2 |

Key Research Findings

- Reactivity: The 6,7-dimethyl substitution in pteridine-2,4-dione reduces electrophilic substitution rates compared to chloro- or amino-substituted analogs, as shown in Pfleiderer’s nucleophilic displacement studies .

- Solubility : Methyl groups enhance solubility relative to ethyl substituents but reduce it compared to hydroxylated derivatives (e.g., 2-hydroxy-6,7-diethylpteridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.